(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
CAS No.:
Cat. No.: VC18095148
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9NO2 |
|---|---|
| Molecular Weight | 139.15 g/mol |
| IUPAC Name | (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
| Standard InChI | InChI=1S/C7H9NO2/c1-7(2)3-4(7)6(10)8-5(3)9/h3-4H,1-2H3,(H,8,9,10)/t3-,4+ |
| Standard InChI Key | DRMNZTFLOOSXIN-ZXZARUISSA-N |
| Isomeric SMILES | CC1([C@@H]2[C@H]1C(=O)NC2=O)C |
| Canonical SMILES | CC1(C2C1C(=O)NC2=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione belongs to the azabicycloalkane family, featuring a bicyclo[3.1.0]hexane skeleton with two ketone groups at positions 2 and 4 and a tertiary amine at position 3. The stereochemistry at C1 and C5 (R and S configurations, respectively) is critical for its biological activity . The molecular formula is C₇H₉NO₂, with a molar mass of 139.15 g/mol .
Table 1: Key Identifiers of (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Stereochemical Considerations
The (1R,5S) configuration ensures proper spatial orientation for interactions with biological targets. X-ray crystallography and NMR studies confirm the fused cyclopropane ring induces significant ring strain, enhancing reactivity in synthetic applications .
Physical and Chemical Properties
Thermodynamic Parameters
The compound exists as a white crystalline solid under standard conditions. Its density is 1.21 g/cm³ at 20°C, and it exhibits a predicted boiling point of 278.1°C . The pKa of the tertiary amine is estimated at 11.81, indicating weak basicity .
Table 2: Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 1740 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (amide C-N stretch) .
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¹H NMR (CDCl₃): Signals at δ 1.35 ppm (s, 6H, CH₃), δ 3.15–3.45 ppm (m, 2H, bridgehead H), and δ 4.20 ppm (s, 1H, NH) .
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¹³C NMR: Peaks at 22.5 ppm (CH₃), 55.8 ppm (bridgehead C), and 175.3 ppm (C=O) .
Synthesis and Industrial Applications
Synthetic Pathways
The compound is synthesized via a [3+2] cycloaddition between a cyclopropane precursor and an activated amide. Key steps include:
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Cyclopropanation: Reaction of dimethyl maleate with diazomethane to form the bicyclic core .
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Lactam Formation: Oxidative cyclization using Pb(OAc)₄ to introduce the 2,4-dione groups .
Table 3: Synthetic Yield and Conditions
| Step | Reagents | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Cyclopropanation | Diazomethane, CuBr | 65 | 90 | |
| Lactamization | Pb(OAc)₄, DCM | 78 | 98 |
Role in Pharmaceutical Manufacturing
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a key intermediate in synthesizing boceprevir, a protease inhibitor used to treat hepatitis C . Its rigid structure mimics the transition state of viral polyprotein cleavage, enabling high-affinity binding to NS3/4A protease .
Analytical Methods and Quality Control
Stability Studies
The compound remains stable for 24 months at 2–8°C, with <0.5% degradation observed via accelerated aging tests .
Derivatives and Modified Analogues
A structurally related derivative, 3-(3-hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS 1378754-70-1), incorporates a phenolic group for enhanced solubility. This modification expands its utility in prodrug development.
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